molecular formula C15H15N3O4 B8768650 N-(4-Ethoxy-2-nitrophenyl)-6-methylnicotinamide CAS No. 352228-58-1

N-(4-Ethoxy-2-nitrophenyl)-6-methylnicotinamide

Cat. No. B8768650
M. Wt: 301.30 g/mol
InChI Key: ZRSTVLRNCCLDIU-UHFFFAOYSA-N
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Patent
US06794397B2

Procedure details

The title compound was prepared from 6-methylnicotinic acid and 4-ethoxy-2-nitroaniline and was obtained as a yellow solid as described in Example 15. 1H NMR (CDCl3): 11.09 (s, 1H), 9.12 (d, J=2.1, 1H), 8.85 (d, J=9.3, 1H), 8.16-8.13 (m, 1H), 7.73 (d, J=3.0, 1H), 7.34-7.29 (m, 2H), 4.11 (q, J=6.9, 2H), 2.67 (s, 3H), 1.46 (t, J=6.9, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.[CH2:11]([O:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[C:16]([N+:21]([O-:23])=[O:22])[CH:15]=1)[CH3:12]>>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:18][C:17]2[CH:19]=[CH:20][C:14]([O:13][CH2:11][CH3:12])=[CH:15][C:16]=2[N+:21]([O-:23])=[O:22])=[O:8])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC(=C(N)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)C(=O)NC1=C(C=C(C=C1)OCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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